N-Cyclopropyl-2H-1,3-benzodioxol-5-amine
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Overview
Description
N-Cyclopropyl-2H-1,3-benzodioxol-5-amine: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzodioxole ring. It is primarily used in research and development projects due to its high purity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 1,3-benzodioxole derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the cyclopropyl or benzodioxole groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-Cyclopropyl-2H-1,3-benzodioxol-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- N-Cyclopentyl-2H-1,3-benzodioxol-5-amine
- N-Cycloheptyl-2H-1,3-benzodioxol-5-amine
- 1,3-Benzodioxol-5-amine derivatives
Uniqueness: N-Cyclopropyl-2H-1,3-benzodioxol-5-amine is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the benzodioxole ring .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-cyclopropyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H11NO2/c1-2-7(1)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,1-2,6H2 |
InChI Key |
NHHIQMDYORDNCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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